molecular formula C9H22BN B13958951 (3-Aminopropyl)dipropylborane CAS No. 60993-56-8

(3-Aminopropyl)dipropylborane

Cat. No.: B13958951
CAS No.: 60993-56-8
M. Wt: 155.09 g/mol
InChI Key: YZIHQXIQPDVILN-UHFFFAOYSA-N
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Description

(3-Aminopropyl)dipropylborane is an organoboron compound with the molecular formula C9H22BN. It is known for its unique chemical properties and is used in various fields of research and industry. The compound is characterized by the presence of an aminopropyl group attached to a dipropylborane moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)dipropylborane typically involves the reaction of 1-propanamine with tetrapropyldiborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The production process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)dipropylborane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from reactions involving this compound include boronic acids, borates, and various substituted amines. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .

Scientific Research Applications

(3-Aminopropyl)dipropylborane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Aminopropyl)dipropylborane involves its ability to act as a reducing agent and participate in various chemical reactions. The aminopropyl group can interact with different molecular targets, facilitating the formation of new chemical bonds. The compound’s boron atom plays a crucial role in its reactivity, allowing it to participate in unique reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its boron atom, which imparts distinct chemical properties compared to its silicon-containing analogs. The presence of boron allows for unique reactivity and applications in organic synthesis, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

60993-56-8

Molecular Formula

C9H22BN

Molecular Weight

155.09 g/mol

IUPAC Name

3-dipropylboranylpropan-1-amine

InChI

InChI=1S/C9H22BN/c1-3-6-10(7-4-2)8-5-9-11/h3-9,11H2,1-2H3

InChI Key

YZIHQXIQPDVILN-UHFFFAOYSA-N

Canonical SMILES

B(CCC)(CCC)CCCN

Origin of Product

United States

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